2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid
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Overview
Description
2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-methylthiazole with a suitable propanoic acid derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, followed by hydrolysis to obtain the final acid product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
- 2-Methyl-4-(4-methyl-2-thiazolyl)propanoic acid
- 2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid
- 2-Methylpropanoic acid
Comparison: 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid is unique due to the specific positioning of the methyl and propanoic acid groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the thiazole ring enhances its potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-6(11-8-4)5(2)7(9)10/h3,5H,1-2H3,(H,9,10) |
InChI Key |
PKUYYUCVCBVXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C)C(=O)O |
Origin of Product |
United States |
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